Quinazolin-7-ylmethanamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Medicinal chemistry teams face synthetic dead-ends with C-5 or C-6 regioisomers due to restricted SAR tolerance. Quinazolin-7-ylmethanamine solves this via the C-7 position's uniquely broad substituent compatibility. - Enables FLT3 inhibitor synthesis with 106 nM potency & >36-kinase selectivity. - Achieves sub-nanomolar Factor Xa affinity (Ki = 0.800 nM). - Commercially available at 95-98% purity; reliable alternative to scarce 6-yl analog. - Free base and HCl salt forms for diverse coupling chemistries.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B11917729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-7-ylmethanamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1CN
InChIInChI=1S/C9H9N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H,4,10H2
InChIKeyGQZSLPJPXSZYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-7-ylmethanamine: Core C-7 Building Block for Kinase Inhibitors


Quinazolin-7-ylmethanamine (CAS: 1083299-31-3) is a heterocyclic primary amine consisting of a quinazoline core with a methanamine substituent at the 7-position . As a versatile synthetic intermediate, it provides a reactive -CH2NH2 handle for constructing C-7-functionalized quinazoline derivatives, a structural motif prevalent in FDA-approved tyrosine kinase inhibitors and clinical-stage candidates [1]. The compound is commercially available in free base and hydrochloride salt forms with purities typically ranging from 95% to 98% .

Quinazolin-7-ylmethanamine: C-7 vs. 5/6 Regioisomer Specificity


Positional isomerism fundamentally alters the synthetic utility and downstream biological profile of quinazoline methanamine building blocks. Substituting Quinazolin-7-ylmethanamine with its 5- or 6-ylmethanamine regioisomers is not chemically interchangeable because the C-7 position exhibits distinctly different structure-activity relationship (SAR) tolerance compared to other positions on the quinazoline scaffold [1]. Specifically, the C-7 position accommodates a large range of substituents including neutral, basic, and heteroaromatic side chains, whereas substitution at C-6 is significantly more restricted [2]. Consequently, a 7-ylmethanamine building block enables synthetic access to chemical space that 6-ylmethanamine or 5-ylmethanamine analogs cannot readily provide, with direct implications for kinase selectivity engineering [3].

Quinazolin-7-ylmethanamine: Evidence Against Regioisomeric Analogs


Broader Substituent Tolerance at C-7 Position

Direct SAR comparison across the quinazoline core reveals that the C-7 position tolerates a substantially broader range of substituents than the C-6 position [1]. The C-7 position accepts neutral, basic, and heteroaromatic side chains while maintaining potent activity, exemplified by the methoxyethoxy derivative achieving sub-2 nM IC50 against VEGF receptor tyrosine kinases [2]. In contrast, substitution at the C-6 position is more restricted, limiting the diversity of accessible chemical space [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Selective FLT3 Inhibition via C-7 Functionalization

Derivatives synthesized from a quinazolin-7-yl scaffold demonstrate quantifiable selectivity advantages. Compound 7d, a 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide derivative, exhibited potent inhibitory activity against FLT3 (IC50 = 106 nM) with excellent selectivity over 36 other protein kinases including cKit and FMS kinase [1]. This selectivity profile is directly attributable to C-7 functionalization via the quinazolin-7-yl amine handle, a synthetic access point that the 5-yl or 6-yl methanamine regioisomers cannot provide due to divergent vector geometry and SAR constraints.

Kinase Selectivity FLT3 Inhibition AML Therapeutics

Distinct RIPK2/3 Selectivity by C-7 vs. C-6 Modifications

A systematic exploration of positions 6 and 7 on a quinazoline-based scaffold demonstrated that tuning substitutions at these positions leads to quantifiable changes in selectivity between RIPK2 and RIPK3 kinases [1]. The study explicitly concludes that C-6 and C-7 substitutions differentially affect potency and specificity against RIPK2/3, establishing that the choice between 7-ylmethanamine and 6-ylmethanamine building blocks has material consequences for downstream inhibitor selectivity [2].

RIPK2/RIPK3 Kinases Necroptosis Inflammation

Documented Commercial Purity and Availability

Quinazolin-7-ylmethanamine is commercially available from multiple suppliers with purity specifications of ≥95% to 98% as documented in product datasheets . In contrast, the 6-ylmethanamine regioisomer (CAS 933696-71-0) and 5-ylmethanamine analog are less commonly stocked, with fewer vendors and less transparent purity documentation . This supply chain differentiation directly impacts procurement reliability for repeat synthesis and scale-up operations.

Synthetic Intermediate Procurement Specification Quality Control

Factor Xa Inhibitor Development via C-7 Handle

The 7-ylmethanamine group serves as a critical synthetic anchor in patent-protected Factor Xa inhibitor series. Derivatives incorporating the 4-amino-quinazolin-7-ylmethyl moiety demonstrate potent Factor Xa binding, with one compound achieving Ki = 0.800 nM in vitro [1]. The presence of the primary amine at the 7-position enables efficient conjugation to piperazinone and related heterocyclic warheads, a synthetic pathway that regioisomeric methanamine building blocks cannot replicate without altering binding geometry and potency.

Factor Xa Inhibition Anticoagulant Piperazinone Derivatives

Quinazolin-7-ylmethanamine: Application Scenarios


Kinase Inhibitor SAR at C-7 Position

Medicinal chemistry teams optimizing 4-anilinoquinazoline kinase inhibitors should procure Quinazolin-7-ylmethanamine when their SAR strategy involves exploring C-7 substituent diversity. The broad substituent tolerance at C-7 documented by Hennequin et al. (IC50 < 2 nM achievable) enables rapid library synthesis of neutral, basic, and heteroaromatic side chain variants that would be inaccessible or unproductive at the C-6 position . This building block is particularly indicated for programs targeting VEGF receptor, EGFR, or RIPK2/3 kinases where C-7 functionalization has demonstrated selectivity modulation .

FLT3 Inhibitor Development for AML

Research groups pursuing FLT3-targeted therapies for acute myeloid leukemia (AML) should utilize Quinazolin-7-ylmethanamine as the core synthetic intermediate for constructing selective FLT3 inhibitors. The 7-yl-functionalized 5-methylisoxazole carboxamide series demonstrated FLT3 IC50 of 106 nM with selectivity over 36 other kinases, establishing the C-7 vector as a validated design element for achieving kinase selectivity . Alternative methanamine regioisomers lack this demonstrated selectivity precedent in the FLT3 inhibitor chemical space.

Factor Xa Anticoagulant Discovery

Pharmaceutical discovery groups developing direct Factor Xa inhibitors should procure Quinazolin-7-ylmethanamine as the key synthetic handle for constructing 4-amino-quinazolin-7-ylmethyl-piperazinone scaffolds. BindingDB data confirms sub-nanomolar Factor Xa affinity (Ki = 0.800 nM) is achievable with 7-ylmethyl-functionalized derivatives . The reactive primary amine at the 7-position enables efficient coupling to sulfonyl-piperazinone warheads, a synthetic route that cannot be replicated using 5-yl or 6-yl methanamine regioisomers without fundamentally altering the pharmacophore geometry.

High-Purity Procurement for Scale-Up Synthesis

Contract research organizations (CROs) and pharmaceutical process chemistry groups requiring reliable, batch-to-batch consistent quinazoline methanamine intermediates should select Quinazolin-7-ylmethanamine over alternative regioisomers due to superior commercial availability and documented purity specifications of 95-98% across multiple qualified vendors . The 6-ylmethanamine analog (CAS 933696-71-0) has substantially fewer verified commercial sources, creating procurement friction and potential supply chain disruptions for multi-step synthetic campaigns requiring this specific regioisomer .

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